4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE
Overview
Description
4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound that features a piperazine ring substituted with pyridine and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the pyridine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the synthesis while maintaining the reaction conditions optimized in the laboratory.
Chemical Reactions Analysis
Types of Reactions
4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or sulfone, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The pyridine and thiophene groups can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.
Uniqueness
4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE is unique due to the combination of the piperazine, pyridine, and thiophene groups in a single molecule
Properties
IUPAC Name |
4-(2-pyridin-2-ylethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S2/c22-17(19-14-16-5-3-13-23-16)21-11-9-20(10-12-21)8-6-15-4-1-2-7-18-15/h1-5,7,13H,6,8-12,14H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDNXBBUGSAMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=S)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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